molecular formula C13H16FNO4S B1387938 1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid CAS No. 1219382-82-7

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid

Cat. No.: B1387938
CAS No.: 1219382-82-7
M. Wt: 301.34 g/mol
InChI Key: ADVWBBDLQVPIER-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H16FNO4S and its molecular weight is 301.34 g/mol. The purity is usually 95%.
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Biological Activity

1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-2-carboxylic acid is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆FNO₄S, with a molecular weight of 301.33 g/mol. The compound features a piperidine ring substituted with a fluoro group and a methylsulfonyl moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₆FNO₄S
Molecular Weight301.33 g/mol
CAS Number1219382-82-7
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes. Its unique chemical structure allows it to modulate various signaling pathways, which can lead to therapeutic effects.

Potential Mechanisms:

  • Receptor Binding: The compound may act as an antagonist or agonist at certain receptors, influencing cellular responses.
  • Enzyme Inhibition: It could inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of piperidine can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Case Study:
A study focused on piperidine derivatives demonstrated that certain analogues significantly inhibited the growth of various cancer cell lines, with IC50 values comparable to standard chemotherapeutics. The presence of the methylsulfonyl group was noted to enhance cytotoxicity.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research suggests that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammatory cell infiltration in tissues.

Research Findings:
In vitro studies have shown that derivatives can suppress the activation of NF-kB pathways, leading to decreased expression of inflammatory markers.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

CompoundBiological ActivityNotable Features
1-(4-Fluorophenyl)piperidine-4-carboxamideModerate anticancer activityLacks methylsulfonyl group
1-(4-Methylphenyl)piperidine-4-carboxamideLow anti-inflammatory effectsLacks fluoro and methylsulfonyl groups
1-(4-Methylsulfonylphenyl)piperidine-4-carboxamideSignificant anti-inflammatory effectsLacks fluoro group

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-20(18,19)9-5-6-11(10(14)8-9)15-7-3-2-4-12(15)13(16)17/h5-6,8,12H,2-4,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVWBBDLQVPIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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